2-Ethoxy-4,6-dimethylpyrimidin-5-amine

説明

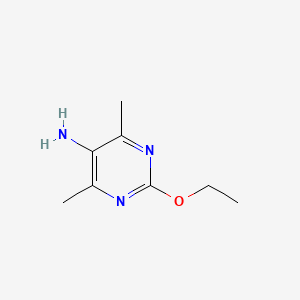

Structure

2D Structure

特性

IUPAC Name |

2-ethoxy-4,6-dimethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-4-12-8-10-5(2)7(9)6(3)11-8/h4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANLZYWLYDOJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The introduction of the amino group at the 5-position is typically achieved during or after ring formation, often by condensation with guanidine derivatives, leading to 2-amino substitution.

- Alternative routes: Some methods involve chlorination of the 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine intermediates, followed by nucleophilic substitution to introduce the amino group at the 5-position.

Detailed Preparation Example from Patent Literature

A representative method for preparing 2-ethoxy-4,6-dimethylpyrimidin-5-amine involves the following steps:

Comparative Analysis of Alkoxylation Conditions

| Molar Ratio (DMC:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1:2 | 100 | 6 | 5.0 | Lower temperature, shorter time, lower yield |

| 1:10 | 140 | 8 | 6.2 | Increased ratio and temperature improves yield |

| 1:4 | 200 | 8 | 8.1 | Highest temperature and moderate ratio yield best results |

DMC = Dimethyl carbonate

This table shows that increasing temperature and optimizing the molar ratio of dimethyl carbonate to substrate improves the alkoxylation yield.

Research Findings and Optimization Notes

- Using liquid sodium methoxide simplifies operations and reduces hazards compared to solid sodium methoxide powder.

- Dimethyl carbonate is preferred as a methylating agent due to its environmental friendliness, safety, and cost-effectiveness compared to traditional methylating agents like dimethyl sulfate or methyl iodide.

- Catalysts such as hydrotalcite significantly enhance methylation efficiency.

- Chlorination methods using reagents like POCl3 or SOCl2 are less favored due to low yields and complicated isolations but remain alternatives for intermediate preparation.

- Modified condensation methods using monosubstituted malonic acid diesters with guanidine under sodium ethoxide excess provide efficient routes to 5-substituted 2-amino-4,6-dihydroxypyrimidines, precursors to the target compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization | Guanidine nitrate + diethyl malonate + NaOMe in MeOH | High yield, straightforward | Requires careful control of base |

| Alkoxylation (Methylation/Ethoxylation) | Dimethyl carbonate, 100–200°C, 2–4 MPa, hydrotalcite catalyst | Green chemistry, safe reagents | Moderate yields without optimization |

| Amination/Substitution at 5-position | Reflux in ethyl acetate, 70–90°C, 0.5 h | Simple purification, pure product | Low yield if not optimized |

| Chlorination (Alternative) | POCl3, SOCl2, PCl5 with additives | Useful for dichloropyrimidine intermediates | Low yield, difficult isolation |

化学反応の分析

Types of Reactions

2-Ethoxy-4,6-dimethylpyrimidin-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

科学的研究の応用

Pharmaceutical Applications

2-Ethoxy-4,6-dimethylpyrimidin-5-amine has been investigated for its role as a pharmaceutical intermediate. Notably, it serves as a precursor in the synthesis of several biologically active compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. A study demonstrated that derivatives of this compound exhibited selective FGFR4 inhibitory activity, leading to significant anti-proliferative effects against hepatocellular carcinoma cell lines. The compound's structure-activity relationship was elucidated through molecular docking studies, indicating its potential as a targeted cancer therapy .

Antiviral Properties

Research has also suggested antiviral activity for derivatives of this compound. In vitro assays indicated that these compounds could inhibit immune responses associated with viral infections by modulating nitric oxide production in immune cells .

Agricultural Applications

The compound is recognized for its utility in agricultural chemistry, particularly as an intermediate in the synthesis of herbicides.

Herbicide Synthesis

The compound is utilized in the synthesis of various herbicides that target specific weed species in crops. For example, it has been found to be an important intermediate for synthesizing triazolopyrimidine sulfonamide-type herbicides, which are effective in controlling weed populations without harming crop yields .

Material Science Applications

In addition to its pharmaceutical and agricultural applications, this compound has been explored for use in material sciences.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its derivatives have shown promise in creating advanced materials with tailored properties for specific industrial applications.

Data Summary

Case Study 1: FGFR4 Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their FGFR4 inhibitory activity. The most promising derivative demonstrated an eight-fold selectivity over other FGFR isoforms and significant anti-proliferative activity against hepatocellular carcinoma cells .

Case Study 2: Herbicide Development

The synthesis of a new class of herbicides based on this compound was reported, showcasing its effectiveness in controlling specific weed species while maintaining crop safety. Field trials indicated a marked reduction in weed biomass compared to untreated controls .

作用機序

The mechanism of action of 2-Ethoxy-4,6-dimethylpyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Research Findings and Trends

- Crystallography : Chloro-substituted pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) form stable 3D frameworks via Cl···N interactions, critical for designing solid-state materials .

- Synthetic Utility : Ethoxy and methyl groups in the target compound facilitate regioselective modifications, as seen in its use for coupling reactions in medicinal chemistry .

生物活性

2-Ethoxy-4,6-dimethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an ethoxy group and two methyl groups on the pyrimidine ring, which contribute to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of 4,6-dimethylpyrimidin-5-amine, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound exhibits moderate cytotoxicity against several cancer types, indicating potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets , including enzymes and receptors involved in disease pathways. The amino group present in the structure allows for nucleophilic substitution reactions, which may enhance its binding affinity to target proteins .

Interaction with Nitric Oxide Pathway

A significant finding is the compound's ability to inhibit nitric oxide (NO) production in immune cells. This effect has been linked to anti-inflammatory properties, suggesting that it may modulate immune responses .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity comparable to standard antibiotics like ampicillin .

- Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 15 µM to over 30 µM against various cancer cell lines, indicating their potential as lead compounds for further drug development .

- Inflammatory Response Modulation : Research highlighted the compound's role in inhibiting NO production in activated immune cells, which could contribute to its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases .

Q & A

Q. What spectroscopic methods are most reliable for structural confirmation of 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, and how should data interpretation be approached?

A combination of H NMR, C NMR, and mass spectrometry (MS) is essential. For H NMR, expect signals for the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and methyl substituents (δ ~2.5 ppm). Compare with published spectra of structurally analogous pyrimidines, such as 4,6-dichloro-5-methoxypyrimidine, where IR and MS data validated cyclization intermediates . Ensure integration matches expected proton counts and cross-validate with high-resolution MS for molecular ion confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4,6-Dimethoxypyrimidine and 5-Amino-4,6-dichloro-2-methylpyrimidine). Use fume hoods, nitrile gloves, and chemical goggles. Avoid inhalation (use N95 respirators if airborne) and implement spill kits with inert adsorbents. Store in airtight containers at 2–8°C, as degradation under prolonged storage may generate hazardous byproducts .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves nucleophilic substitution and cyclization. For example, 4,6-dichloro-5-methoxypyrimidine was synthesized via aminolysis of 2-methoxy dimethyl malonate, followed by cyclization and chlorination (42% yield) . Adapt this route by substituting methoxy with ethoxy and optimizing reaction times. Alternative pathways may involve Suzuki couplings for aryl-substituted derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields, given conflicting reports on reaction conditions?

Conduct Design of Experiments (DoE) to evaluate variables: solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for cross-couplings). For example, Wu et al. achieved 42% yield via aminolysis at 60°C, but higher temperatures (100°C) may accelerate undesired side reactions . Use in situ monitoring (e.g., TLC or HPLC) to identify kinetic bottlenecks and adjust reagent stoichiometry.

Q. What advanced crystallographic techniques are recommended for resolving ambiguous electron density in pyrimidine derivatives?

Employ SHELXL for high-resolution refinement, incorporating twin modeling for twinned crystals. For example, Zhang et al. resolved hydrogen bonding networks in pyrimidine dihydrates using single-crystal X-ray diffraction (R factor = 0.042) . Pair with DFT-calculated hydrogen atom positions to improve model accuracy. For macromolecules, use SHELXPRO for phasing and density modification .

Q. How does the presence of ethoxy and methyl substituents influence the tautomeric stability of this compound in solution?

Perform variable-temperature H NMR to observe tautomeric shifts. Electron-donating groups (e.g., methyl) stabilize enol tautomers, while ethoxy groups may enhance resonance stabilization. Compare with 5-substituted pyrimidines, where substituents altered tautomer ratios by >20% in DMSO . Use DFT calculations (B3LYP/6-311+G**) to predict dominant tautomers.

Q. What analytical strategies can resolve discrepancies in HPLC purity assessments of pyrimidine derivatives?

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of ethoxy to hydroxyl groups). Pyrimidines with electron-withdrawing substituents degrade faster in acidic conditions; adjust storage to neutral pH and inert atmospheres .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of pyrimidine derivatives?

Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity). For example, Hockova et al. reported antiviral activity in 5-substituted pyrimidines, but results varied with cell lines . Control for substituent effects (e.g., ethoxy vs. methoxy) and validate target engagement via enzymatic assays .

Q. What computational tools are effective for predicting reactivity conflicts in pyrimidine synthesis?

Use DFT (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers. For example, chlorination steps in 4,6-dichloro-5-methoxypyrimidine synthesis showed regioselectivity conflicts, resolved by adjusting Cl flow rates . Pair with molecular docking to predict binding interactions in bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。